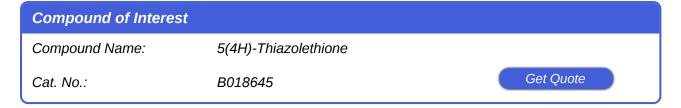


Application Notes and Protocols for the Synthesis of 5(4H)-Thiazolethione Derivatives

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of **5(4H)-thiazolethione** derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections detail two primary synthetic methodologies: a three-component reaction for the direct synthesis of the thiazole-2(3H)-thione core and the Knoevenagel condensation for the preparation of 5-ylidene derivatives.

Method 1: One-Pot Three-Component Synthesis of 3,4,5-Trisubstituted-1,3-thiazole-2(3H)-thiones

This method provides a straightforward and efficient one-pot synthesis of 3,4,5-trisubstituted-1,3-thiazole-2(3H)-thiones from a primary amine, carbon disulfide, and an α -haloketone. The reaction proceeds at room temperature and generally offers excellent yields.[1][2]

Experimental Protocol

- In a round-bottom flask, dissolve the α-haloketone (1 mmol) and potassium iodide (0.1 g, 0.6 mmol) in methanol (7 mL).
- Stir the mixture for 30 minutes at room temperature.
- To this mixture, add a solution of the primary amine (1 mmol) and carbon disulfide (1 mmol).



- Continue stirring the reaction mixture for 24 hours at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the product can be isolated and purified.

Ouantitative Data Summary

Entry	R (Amine)	R' (Ketone)	R" (Ketone)	Product	Yield (%)
1	Benzyl	Methyl	Methyl	4h	92
2	2-Furylmethyl	Methyl	Methyl	4i	90
3	4- Methylbenzyl	Methyl	Methyl	-	95

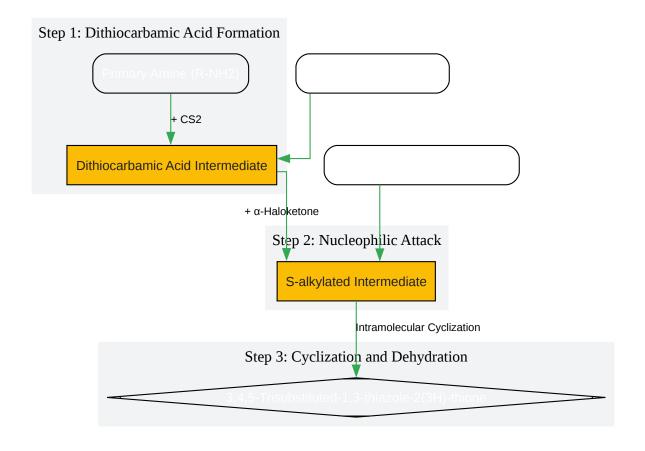
Table 1: Yields of 3,4,5-trialkyl-1,3-thiazole-2(3H)-thione derivatives from the one-pot three-component reaction.[2]

Reaction Mechanism

The proposed reaction mechanism involves three key steps:

- Nucleophilic addition of the primary amine to carbon disulfide to form a dithiocarbamic acid intermediate.
- Nucleophilic attack of the dithiocarbamic acid on the α -haloketone.
- Intramolecular cyclization via the attack of the nitrogen on the carbonyl carbon, followed by dehydration to yield the final 3,4,5-trialkyl-1,3-thiazole-2(3H)-thione derivative.[1]





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One-pot synthesis of 3,4,5-trisubstituted-1,3-thiazole-2(3H)-thiones.

Method 2: Knoevenagel Condensation for the Synthesis of 5-Ylidene-Rhodanine Derivatives

This protocol describes the synthesis of 5-arylidenerhodanines, a subclass of **5(4H)-thiazolethiones**, via a Knoevenagel condensation between rhodanine and various aldehydes. A green chemistry approach using a deep eutectic solvent (DES) is highlighted, which is catalyst-free and allows for easy product recovery.[3][4]

Experimental Protocol

Preparation of the Deep Eutectic Solvent (DES):



- Mix L-proline and glycerol in a 1:2 molar ratio.
- Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.
- · Knoevenagel Condensation:
 - To the prepared L-proline:glycerol (1:2) DES, add rhodanine (1 equivalent) and the desired aldehyde (1 equivalent).
 - Heat the reaction mixture at 60 °C for 1-3 hours.
 - Monitor the reaction by TLC.
 - After completion, add water to the reaction mixture to precipitate the product.
 - Collect the solid product by filtration, wash with water, and dry. No further purification is typically required.[3][4]

Ouantitative Data Summary

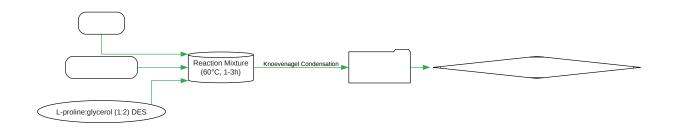
Entry	Aldehyde	Reaction Time (h)	Temperature (°C)	Yield (%)
1	3-Hydroxy-4- methoxybenzald ehyde	1	60	92
2	3,4- Dihydroxybenzal dehyde	1	60	83
3	3,4- Dihydroxybenzal dehyde	3	60	99
4	5- (Hydroxymethyl)f uran-2- carbaldehyde	1	60	72



Table 2: Yields of 5-arylidenerhodanine derivatives synthesized via Knoevenagel condensation in a deep eutectic solvent.[3][4]

Reaction Workflow

The synthesis involves the base-catalyzed condensation of the active methylene group of rhodanine with the carbonyl group of an aldehyde, followed by dehydration to form the 5-ylidene double bond.



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Workflow for the synthesis of 5-ylidene-rhodanine derivatives.

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